N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
“N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide” is a quinoxaline derivative . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . Quinoxaline derivatives, such as the one you mentioned, are known for their diverse pharmacological properties .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A method for the synthesis of different quinoxalines involves the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure is carried out in ethanol under catalyst-free conditions . Several sulfonamides, including “N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide”, can be synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps .Molecular Structure Analysis
The molecular structure of “N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide” is complex, as it is a quinoxaline derivative. Quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide” include the reaction of o-phenylene diamine and 2-bromoacetophenones . This reaction is followed by chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline using chlorosulfonic acid . The resulting product is then reacted with different aromatic amines under solvent-free conditions to produce quinoxaline sulfonamides .Scientific Research Applications
Antibiotic Applications
Quinoxaline derivatives, such as the one , have been used in the market as antibiotics . They have shown promising results against various targets, receptors, or microorganisms .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have demonstrated significant anti-cancer and anti-proliferative activities . They can potentially be used in the development of new cancer therapies.
Anti-Microbial Activity
These compounds have also shown anti-microbial properties . They could be used in the development of new antimicrobial drugs.
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their anti-convulsant activity . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Anti-Tuberculosis Activity
These compounds have demonstrated anti-tuberculosis activity , indicating potential use in the treatment of tuberculosis.
Anti-Malarial Activity
Quinoxaline derivatives have shown anti-malarial properties . They could be used in the development of new anti-malarial drugs.
Anti-Leishmanial Activity
These compounds have also shown anti-leishmanial activity , suggesting potential use in the treatment of leishmaniasis.
Anti-HIV Activity
Quinoxaline derivatives have demonstrated anti-HIV activity . This suggests potential applications in the treatment of HIV.
Future Directions
The future directions for “N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide” and other quinoxaline derivatives could involve further exploration of their diverse pharmacological properties . This could pave the way for the development of new drugs in a wide spectrum of biological importance .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been known to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects
Biochemical Pathways
Quinoxaline derivatives have been reported to impact a variety of biochemical pathways, but the exact pathways and their downstream effects for this specific compound would require further investigation .
properties
IUPAC Name |
N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13(2)12-19-17-18(21-16-11-7-6-10-15(16)20-17)22-25(23,24)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDVKLHCMBKFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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